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molecular formula C9H7N7 B8364347 4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine

4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine

Cat. No. B8364347
M. Wt: 213.20 g/mol
InChI Key: BZHVHAFYLVSACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995039

Procedure details

By replacing the 1-amidino-4-(4-pyridyl)-5-amino-pyrazole employed in Example 1C with an equivalent quantity of 1-amidino-4-(2-pyrazinyl)-5-aminopyrazole and following substantially the same procedure described in Example 1C there is obtained a 75% yield of 4-amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine. The product separates from boiling dimethylformamide in crystals melting above 360° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C(N)=C(C2C=CN=CC=2)C=N1)(=N)N.[C:16]([N:19]1[C:23]([NH2:24])=[C:22]([C:25]2[CH:30]=[N:29][CH:28]=[CH:27][N:26]=2)[CH:21]=[N:20]1)(=[NH:18])[NH2:17]>>[NH2:18][C:16]1[N:19]2[N:20]=[CH:21][C:22]([C:25]3[CH:30]=[N:29][CH:28]=[CH:27][N:26]=3)=[C:23]2[N:24]=[CH:1][N:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)N1N=CC(=C1N)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)N1N=CC(=C1N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NC=2N1N=CC2C2=NC=CN=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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